molecular formula C17H16O4 B024712 Caffeic acid phenethyl ester CAS No. 100981-80-4

Caffeic acid phenethyl ester

Cat. No. B024712
M. Wt: 284.31 g/mol
InChI Key: SWUARLUWKZWEBQ-VQHVLOKHSA-N
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Description

Caffeic Acid Phenethyl Ester (CAPE) is a natural phenolic chemical compound. It is the ester of caffeic acid and phenethyl alcohol . CAPE is a phenylpropanoid found in propolis, showing significant biological activities, including neuroprotective activity by modulating the Nrf2 and NF-κB pathways, promoting antioxidant enzyme expression, and inhibiting proinflammatory cytokine expression . It is also known to have antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties .


Synthesis Analysis

CAPE is synthesized by base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in HMPA (hexamethylphosphoramide) and recrystallized from benzene . This reaction has been reported to give a high yield (ca. 70%) of product .


Molecular Structure Analysis

The structure of CAPE, C17H16O4·1/2C6H6, was confirmed by single crystal X-ray diffraction . The crystals are triclinic, space group P1 ̄, Z=2, unit cell dimension a=5.8129 (9)Å, b=11.122 (2)Å, c=13.226 (2)Å, α=97.080 (3)°, β=101.467 (3)°, γ=95.405 (3)°, V=825.4 (2)Å3, Dcalc=1.301g/cm3, F(000)=342 .


Chemical Reactions Analysis

The chemical reactions of CAPE involve its synthesis from caffeic acid and phenethyl alcohol via acid-catalyzed esterification using p-toluenesulfonic acid as a catalyst, and via the coupling reaction with dicyclohexylcarbodiimide (DCC) as a coupling agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of CAPE are closely related to its molecular structure. It is a phenolic compound with an ester bond, which is cleaved by intracellular esterases following its easy access into the cell due to its high cell permeability, releasing the effective caffeic acid .

Scientific Research Applications

  • Antioxidant and Anti-Inflammatory Properties : CAPE inhibits 5α-lipoxygenase and exhibits strong antioxidant properties, effectively blocking the production of reactive oxygen species in human neutrophils and the xanthine/xanthine oxidase system (Sud’ina et al., 1993).

  • Anticancer Activity : It induces growth arrest and apoptosis in colon cancer cells through the β-catenin/T-cell factor signaling pathway (Xiang et al., 2006). CAPE is known for its anti-tumor properties, along with immunoregulatory and anti-inflammatory effects (Zhang et al., 2014), and is a potent apoptosis-inducing agent in human leukemic HL-60 cells (Chen et al., 2001).

  • Neuroprotective Effects : CAPE protects nigral dopaminergic neurons via mechanisms involving haem oxygenase-1 and brain-derived neurotrophic factor (Kurauchi et al., 2012).

  • Potential in Antiviral Therapy : It shows promise as an anti-HCV chemotherapy drug, with synergistic effects when combined with other antiviral agents (Shen et al., 2013).

  • Adjuvant in Chemotherapy : CAPE enhances therapeutic efficacy and diminishes chemotherapy-induced toxicities, making it a versatile therapeutically active polyphenol (Murtaza et al., 2014).

  • Antimicrobial Properties : Exhibits antiviral, antibacterial, antifungal, and antineoplastic properties, showing effectiveness against various pathogens (Akyol et al., 2013).

  • Biological Synthesis : Research into the biosynthesis of CAPE and its derivatives has potential therapeutic applications (Wang et al., 2017).

  • Radioprotective and Radiosensitizing Effects : CAPE acts as a radioprotector and radiosensitizer, modulating radiation response depending on the tissue type (Anjaly & Tiku, 2018).

  • Inhibition of Tumor Metastasis : CAPE inhibits angiogenesis, tumor invasion, and metastasis, offering potential as an antimetastatic agent (Liao et al., 2003).

  • Wound-Healing and Immunomodulatory Activities : Its broad spectrum of biological properties includes wound-healing and immunomodulatory activities (Batoryna et al., 2021).

Safety And Hazards

CAPE is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUARLUWKZWEBQ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861176
Record name Phenethyl (E)-caffeate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeic acid phenethyl ester

CAS RN

115610-29-2, 104594-70-9
Record name (E)-Caffeic acid phenethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115610-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Caffeic acid phenethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl (E)-caffeate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl 3,4-dihydroxycinnamate
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Record name CAFFEIC ACID PHENETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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